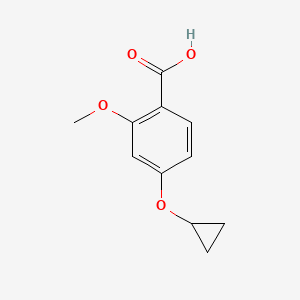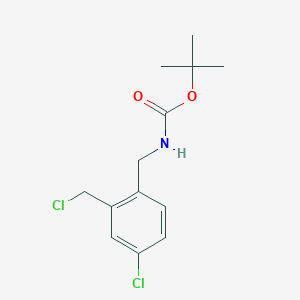
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid
説明
1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid is a compound with the CAS Number: 1363382-07-3 and a molecular weight of 316.35 . It is a white to yellow solid at room temperature . This compound is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of 1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid involves the use of Di-tert-butyl dicarbonate and 3-Azetidinecarboxylic acid . It is also used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Molecular Structure Analysis
The IUPAC name of this compound is 1-(tert-butoxycarbonyl)-3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylic acid . The InChI code is 1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18) and the InChI key is HKALKUARCQYSJO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a starting material in organic synthesis . It is also used as an intermediate in pharmaceuticals .Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . It has a molecular weight of 316.35 . The storage temperature is recommended to be at refrigerator level .科学的研究の応用
Synthesis and Medicinal Chemistry
1-Boc-3-fluoroazetidine-3-carboxylic acid, closely related to 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid, has been synthesized and identified as a promising building block in medicinal chemistry. It demonstrates potential for creating fluorinated heterocyclic amino acids, which are valuable in drug development (Van Hende et al., 2009).
Azetidine and Oxetane Amino Acid Derivatives
A study described an efficient synthetic route for preparing heterocyclic amino acid derivatives containing azetidine, highlighting the versatility of such compounds in chemical synthesis (Gudelis et al., 2023).
Peptidomimetics and Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for peptidomimetics preparation, utilizes similar azetidine-based compounds for the creation of biologically active compounds and scaffolds (Ferrini et al., 2015).
Amino Acid Mimics in Peptide Synthesis
Research on the incorporation of unusual amino acids like 1′-aminoferrocene-1-carboxylic acid (Fca) into peptides, using methods compatible with Boc-protected amino acids, showcases the application of azetidine derivatives in the synthesis of novel peptides (Barišić et al., 2006).
Conformation-Activity Relationships in Peptides
The synthesis of enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid demonstrates the exploration of conformation-activity relationships in biologically active peptides using Boc-protected azetidine derivatives (Dietrich & Lubell, 2003).
Food Chain Implications
Studies have identified azetidine-2-carboxylic acid in sugar beets and table beets, which has implications for the food chain and potential toxic effects (Rubenstein et al., 2009).
Safety and Hazards
The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .
作用機序
Target of Action
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound doesn’t have a specific biological target, but it plays a crucial role in connecting the antibody or E3 ligase ligand to the cytotoxic drug or target protein ligand in ADCs and PROTACs, respectively .
Mode of Action
In the context of ADCs, the compound attaches to the antibody via a stable bond. When the ADC binds to the target antigen on the cell surface, it is internalized into the cell where the cytotoxic drug is released to exert its effect . In PROTACs, the compound serves as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein. This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid are dependent on the specific targets of the ADC or PROTAC it is part of. In general, ADCs aim to disrupt cell division or DNA replication, leading to cell death . PROTACs, on the other hand, can target a wide range of proteins for degradation, disrupting the associated biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid are largely determined by the ADC or PROTAC it is part of These properties include absorption, distribution, metabolism, and excretion (ADME)Its metabolism and excretion are also tied to the ADC or PROTAC .
Result of Action
The result of the action of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is the successful delivery of a cytotoxic drug to a target cell (in the case of ADCs) or the degradation of a target protein (in the case of PROTACs) . This can lead to cell death in the case of ADCs or the disruption of cellular processes in the case of PROTACs .
Action Environment
The action of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is influenced by the biological environment. Factors such as pH, temperature, and the presence of competing molecules can affect its stability and efficacy . For example, the stability of the bond between the compound and the antibody or E3 ligase ligand can be affected by the pH of the environment . Additionally, the compound’s efficacy can be influenced by the abundance and accessibility of the target antigen or protein .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALKUARCQYSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
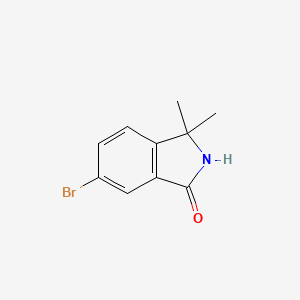


![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)
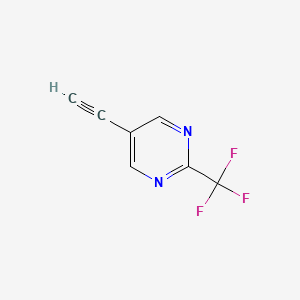
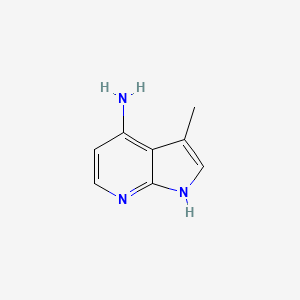
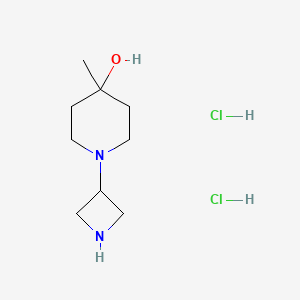
![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
